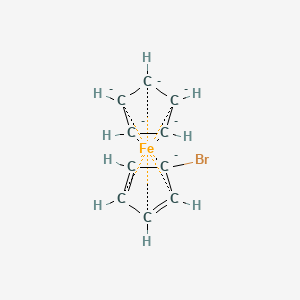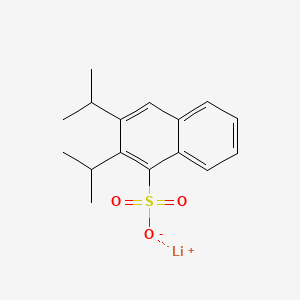
Imidazoline, heptadecyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoline, heptadecyl-, hydrochloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surface-active properties, including detergency, emulsification, and corrosion inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazoline, heptadecyl-, hydrochloride typically involves the reaction of heptadecanoic acid with ethylenediamine under dehydrating conditions to form the imidazoline ring. The reaction is carried out under vacuum to remove water and drive the reaction to completion. The resulting imidazoline is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired imidazoline compound .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazoline, heptadecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazoline to dihydroimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydroimidazoline.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Imidazoline, heptadecyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor in metal protection.
Biology: Investigated for its antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the formulation of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The mechanism of action of imidazoline, heptadecyl-, hydrochloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. In corrosion inhibition, the compound forms a protective film on metal surfaces, preventing oxidation and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Quaternary ammonium compounds: Widely used as disinfectants and fabric softeners.
Fatty amine salts: Used in similar applications as imidazoline compounds.
Uniqueness
Imidazoline, heptadecyl-, hydrochloride stands out due to its long hydrocarbon tail, which enhances its surface-active properties. This makes it particularly effective in applications requiring strong detergency and emulsification. Additionally, its ability to form stable films on metal surfaces makes it a superior corrosion inhibitor compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63907-15-3 |
|---|---|
Molekularformel |
C20H41ClN2 |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |
InChI-Schlüssel |
IXSXQWMXSQIKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)











![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
